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molecular formula C11H15N3O3 B1600584 2-Methyl-4-morpholino-6-nitroaniline CAS No. 468741-20-0

2-Methyl-4-morpholino-6-nitroaniline

Cat. No. B1600584
M. Wt: 237.25 g/mol
InChI Key: BQZOMWPTJWWTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07232826B2

Procedure details

To a 800 ml pressure flask was added Tris(dibenzylideneacetone)dipalladium (2.64 g, 2.88 mmol), 2-(Di-t-butylphosphino)biphenyl (1.42 g, 4.75 mmol) and sodium tert-butoxide (17.5 g, 182 mmol). Then dry THF (500 mL), 4-bromo-2-methyl-6-nitroaniline (30.0 g, 130 mmol) and morpholine (34 ml, 390 mmol) were added. Argon was bubbled through the solution for 1 minute and the flask was sealed. The reaction mixture was stirred at 85° C. for 3 days. THF was evaporated in vacuo and the crude product was preabsorbed on silica and this then transferred on top of a silica gel column. Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient) gave, after evaporation of solvents, the title compound (15.2 g red-brown solid, 49.3%). LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC(C)([O-])C.[Na+].Br[C:29]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[C:32]([NH2:33])=[C:31]([CH3:39])[CH:30]=1.[NH:40]1[CH2:45][CH2:44][O:43][CH2:42][CH2:41]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[CH3:39][C:31]1[CH:30]=[C:29]([N:40]2[CH2:45][CH2:44][O:43][CH2:42][CH2:41]2)[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[C:32]=1[NH2:33] |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
17.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2.64 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])C
Name
Quantity
34 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the solution for 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the flask was sealed
CUSTOM
Type
CUSTOM
Details
THF was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was preabsorbed on silica
WASH
Type
WASH
Details
Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient)
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after evaporation of solvents
CUSTOM
Type
CUSTOM
Details
LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s)
Duration
0.64 min

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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